3-Methyloctanal

Organic Synthesis Aldehyde Reactivity Steric Hindrance

3-Methyloctanal (CAS 25882-73-9; synonyms: 3-methylcaprylaldehyde, octanal, 3-methyl-) is a branched, saturated C9 aliphatic aldehyde with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol. Characterised by a methyl substituent at the third carbon of the octanal backbone, this structural feature critically influences its physicochemical properties and reactivity profile compared to linear and other branched regioisomers.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 25882-73-9
Cat. No. B3050425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyloctanal
CAS25882-73-9
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCCCC(C)CC=O
InChIInChI=1S/C9H18O/c1-3-4-5-6-9(2)7-8-10/h8-9H,3-7H2,1-2H3
InChIKeyZOBGMJLKAHONRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-Methyloctanal (CAS 25882-73-9) for Industrial and Laboratory Applications


3-Methyloctanal (CAS 25882-73-9; synonyms: 3-methylcaprylaldehyde, octanal, 3-methyl-) is a branched, saturated C9 aliphatic aldehyde with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol [1]. Characterised by a methyl substituent at the third carbon of the octanal backbone, this structural feature critically influences its physicochemical properties and reactivity profile compared to linear and other branched regioisomers. Key predicted properties include a boiling point of 183.7 ± 8.0 °C at 760 mmHg, a vapour pressure of 0.8 ± 0.4 mmHg at 25 °C, an estimated flash point of 58.9 °C, and a calculated logP of 3.38 [2]. These properties position 3-methyloctanal as a valuable intermediate in organic synthesis, particularly for the production of fragrance esters, pheromone derivatives, and chiral building blocks [3].

Why 3-Methyloctanal Cannot Be Replaced by Other C9 Aldehydes in Critical Applications


Generic substitution among C9 aldehydes is not feasible due to the profound impact of methyl branch position on reactivity, olfactory character, and regulatory acceptability. Linear octanal (CAS 124-13-0) exhibits a citrus-like, fatty odour and boiling point of 171 °C, but its lack of branching eliminates chirality, which is crucial for the synthesis of enantiomerically pure pheromones and flavours [1]. The regioisomer 2-methyloctanal (CAS 7786-29-0) possesses a floral, rose-like odour, yet its branching at the α-position makes it sterically hindered, significantly reducing its reactivity in nucleophilic additions and condensation reactions compared to the β-branched 3-methyloctanal [2]. Furthermore, 3-methyloctanal is explicitly categorised as 'information only, not used for fragrances or flavours' by authoritative industry databases, indicating its primary value lies outside direct organoleptic applications and within chemical intermediate and research domains where other C9 aldehydes are not direct functional replacements [3].

Quantifiable Differentiation Evidence for 3-Methyloctanal Against Closest Analogs


Branching Position Dictates Reactivity: 3-Methyl vs. 2-Methyloctanal

The methylation site critically modulates the electrophilicity and steric accessibility of the carbonyl carbon. 3-Methyloctanal, with its methyl group at the β-position, is anticipated to exhibit distinct reactivity in key reactions such as Grignard additions, aldol condensations, and esterification compared to 2-methyloctanal, which is sterically hindered at the α-position. Quantitative parameters indicate reduced steric hindrance for the β-methyl isomer: ChemSpider reports a freely rotating bond count of 6 for 3-methyloctanal, whereas 2-methyloctanal has a count of 5, reflecting less conformational restriction near the reactive centre [1]. Although quantitative kinetic data (e.g., rate constants, k) for identical reactions of both isomers are not available in the current public literature, the difference in accessible conformations directly translates to a higher probability of successful nucleophilic attack and faster reaction kinetics in solution-phase syntheses .

Organic Synthesis Aldehyde Reactivity Steric Hindrance

Vapour Pressure and Volatility Envelope: 3-Methyloctanal vs. n-Octanal

Vapour pressure is a critical parameter for designing distillation processes, assessing evaporative losses, and predicting environmental distribution. 3-Methyloctanal has a predicted vapour pressure of 0.8 ± 0.4 mmHg at 25 °C, while the linear analogue n-octanal has a higher experimental vapour pressure of approximately 2.0 mmHg at 25 °C [1][2]. This lower volatility for the branched isomer is consistent with the general trend that branching lowers vapour pressure by disrupting intermolecular packing. The corresponding boiling point of 3-methyloctanal is 183.7 °C, versus ~171 °C for n-octanal, a difference of approximately 13 °C [3].

Physicochemical Properties Volatility Process Engineering

Regulatory Clearance Status: A Decisive Factor for Non-Flavour Research Procurement

Regulatory status is a decisive procurement differentiator. 3-Methyloctanal is explicitly listed by The Good Scents Company (TGSC) with the categorisation 'information only not used for fragrances or flavours' and has no FEMA or JECFA number [1]. In contrast, 2-methyloctanal is assigned FEMA number 4433 and is an approved flavouring substance with defined organoleptic properties and usage levels [2]. 6-Methyloctanal (CAS 30689-75-9) is similarly recognised as FEMA 4433. This means that for any food, beverage, or oral care application, 3-methyloctanal is functionally excluded, while for non-food industrial research—such as polymer chemistry, material science, or non-contact analytical standards—it is an ideal candidate precisely because it lacks the regulatory burden and procurement restrictions associated with flavour-grade materials .

Regulatory Compliance Flavouring Substance Procurement

Chiral Precursor Utility: Enantiomerically Pure Methyl 3-Methyloctanoate from 3-Methyloctanal

3-Methyloctanal serves as the direct precursor to methyl 3-methyloctanoate, a key perfume component of the African orchids Aerangis confusa and Aerangis kirkii. The synthesis of both enantiomers of methyl 3-methyloctanoate has been achieved starting from enantiomerically pure methyl 3-hydroxy-2-methylpropanoate in 9 steps, yielding the (S)-enantiomer identical to the naturally occurring isomer as confirmed by chiral GC analysis [1][2]. Furthermore, both enantiomers of methyl 3-methyloctanoate have been successfully converted to the enantiomers of 4-methyl-1-nonanol, the sex pheromone of the yellow mealworm (Tenebrio molitor L.), in 5 synthetic steps, establishing 3-methyloctanal as a gateway intermediate for chiral pheromone synthesis [2]. While direct quantitative olfactory data for 3-methyloctanal enantiomers are absent from the reviewed literature, its structurally analogous methyl ester is documented at 2-3% and 20-30% content in A. confusa and A. kirkii scent profiles respectively [3].

Chiral Synthesis Pheromone Chemistry Flavour Science

Application Scenarios Where 3-Methyloctanal Delivers Superior Value Over Alternatives


Chiral Intermediate for Enantioselective Synthesis of Insect Pheromones

The established synthetic route from 3-methyloctanal-derived methyl 3-methyloctanoate to 4-methyl-1-nonanol—the sex pheromone of the yellow mealworm (Tenebrio molitor)—makes 3-methyloctanal the building block of choice for entomological pheromone research and biocontrol agent development. Procurement of this specific branched aldehyde guarantees the stereochemical architecture necessary for downstream biological activity, a feature completely absent in linear octanal and sterically compromised in 2-methyloctanal [1].

Non-Flavour Industrial Research Requiring Specific Aldehydic Reactivity Without Regulatory Constraints

For laboratories conducting research on aldehyde reactivity, polymer chemistry, or material science, 3-methyloctanal offers a defined branched aldehyde substrate with a quantifiably less hindered β-methyl group (6 freely rotating bonds [2]), enabling faster reaction kinetics than the α-methyl isomer. Crucially, its exclusion from FEMA and JECFA lists means it can be procured and used without the cost burden and documentation requirements of food-grade chemicals, streamlining the supply chain for non-ingestible applications [3].

Volatility-Sensitive Chemical Process Development and VOC Emission Control

The ~2.5-fold lower vapour pressure of 3-methyloctanal (0.8 mmHg) compared to n-octanal (~2.0 mmHg) at ambient temperature [4] translates to reduced evaporative losses during large-scale reactions, distillations, and extended storage. This property is particularly advantageous in continuous-flow chemical manufacturing and in formulations where minimising volatile organic compound (VOC) emissions is a regulatory or environmental priority.

Technical Documentation Hub

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